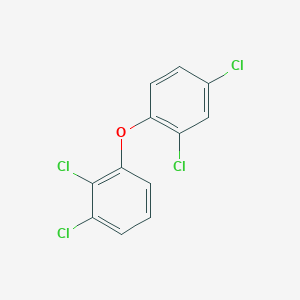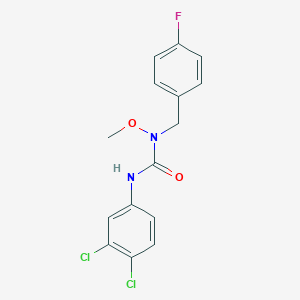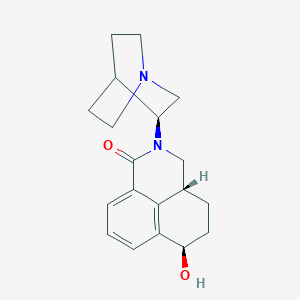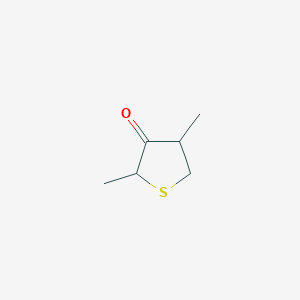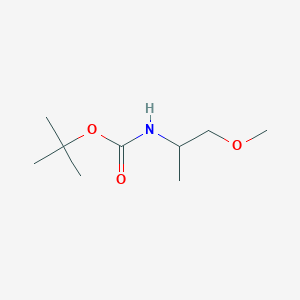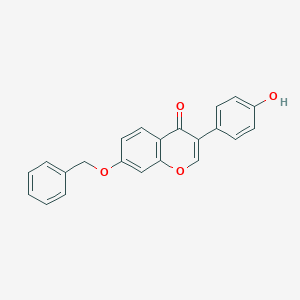
7-Benzyldaidzein
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Benzyldaidzein is a synthetic organic compound belonging to the class of flavonoids Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties
Mechanism of Action
Target of Action
7-Benzyldaidzein, also known as 3-(4-Hydroxyphenyl)-7-phenylmethoxychromen-4-one, is a derivative of daidzein . Daidzein is a type of phytoestrogen, which has various biological activities including antioxidant, anti-inflammatory, antibacterial, antidiabetes, and antialcohol . .
Mode of Action
Daidzein is known to interact with estrogen receptors, exerting estrogen-like effects
Biochemical Pathways
Daidzin, the glycoside form of daidzein, is produced by the phenylpropane pathway in legumes . In the process of fungal symbiosis, daidzin can promote spore germination, mycelial formation and growth, root colonization, and the formation of root clumps . .
Pharmacokinetics
Daidzein is usually well absorbed by the gastrointestinal tract after oral administration . After intravenous administration, daidzein quickly distributes to the brain and central nervous system . .
Result of Action
Daidzein has been shown to have various biological activities including antioxidant, anti-inflammatory, antibacterial, antidiabetes, and antialcohol . .
Action Environment
Factors such as diet, gut microbiota, and individual genetic variations can influence the metabolism and bioavailability of daidzein . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Benzyldaidzein typically involves the condensation of appropriate phenolic and methoxy-substituted benzaldehydes with chromone derivatives. The reaction is often catalyzed by acidic or basic conditions, and the choice of solvent can significantly influence the yield and purity of the final product. Common solvents include ethanol, methanol, and acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the protection and deprotection of functional groups to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
7-Benzyldaidzein undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The carbonyl group in the chromone ring can be reduced to form alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl and chromone rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced chromone derivatives.
Substitution: Halogenated phenyl and chromone derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its antioxidant properties and its ability to modulate cellular oxidative stress.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of novel materials with specific chemical properties.
Comparison with Similar Compounds
Similar Compounds
3-(4-Hydroxyphenyl)propanoic acid: Known for its antioxidant and anti-inflammatory properties.
4-Hydroxyphenylpyruvic acid: Involved in metabolic pathways and has potential therapeutic applications.
3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: A versatile compound with applications in medicinal chemistry.
Uniqueness
7-Benzyldaidzein stands out due to its unique chromone structure, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
3-(4-hydroxyphenyl)-7-phenylmethoxychromen-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16O4/c23-17-8-6-16(7-9-17)20-14-26-21-12-18(10-11-19(21)22(20)24)25-13-15-4-2-1-3-5-15/h1-12,14,23H,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUGRUMLINLUCCV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=C(C=C4)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

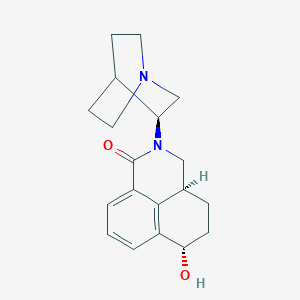
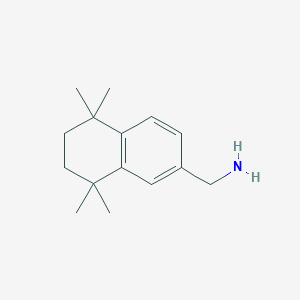

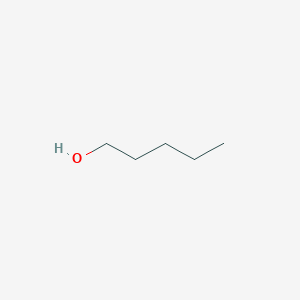
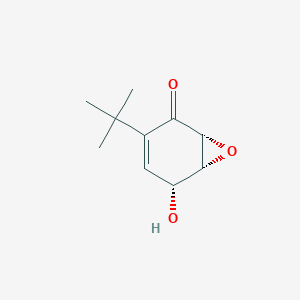
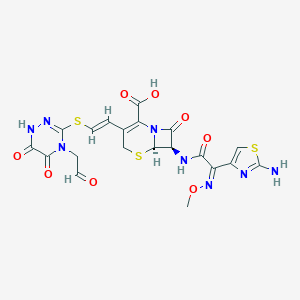
![3-[4-(2-Methylpropyl)phenyl]propan-1-ol](/img/structure/B124597.png)
